5'-azido-5'-deoxyadenosine

Epigenetics Enzymology Cancer Biology

5′-Azido-5′-deoxyadenosine (Aza-dA, CAS 737-76-8) is a non-interchangeable purine nucleoside analog whose defining 5′-azido group enables CuAAC/SPAAC click chemistry—functionality absent in adenosine or 5′-amino analogs. A potent SAH hydrolase and PRMT5 inhibitor, it outperforms 2-chloroadenosine in methylation and epigenetic studies. Co-crystal structure availability (2.01 Å with NAD kinase 1) supports fragment-based drug discovery and PROTAC development. High-purity batches are essential for quantitative ABPP and ADC synthesis.

Molecular Formula C10H12N8O3
Molecular Weight 292.25 g/mol
CAS No. 737-76-8
Cat. No. B1598470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-azido-5'-deoxyadenosine
CAS737-76-8
Molecular FormulaC10H12N8O3
Molecular Weight292.25 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])O)O)N
InChIInChI=1S/C10H12N8O3/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(20)6(19)4(21-10)1-16-17-12/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14)
InChIKeySKWSYTVBPHWKHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5′-Azido-5′-deoxyadenosine (CAS 737-76-8): Technical Specifications and Baseline Data for Research Procurement


5′-Azido-5′-deoxyadenosine (Aza-dA, CAS 737-76-8) is a purine nucleoside analog defined by the substitution of a 5'-hydroxyl group with an azido (-N₃) moiety . It is a small molecule (MW 292.25, C₁₀H₁₂N₈O₃) utilized as a versatile chemical tool in biomedical research . Its primary applications stem from two distinct mechanistic roles: first, as an inhibitor of specific enzymes such as S-adenosylhomocysteine (SAH) hydrolase and protein arginine methyltransferase 5 (PRMT5) ; and second, as a bioorthogonal handle enabling click chemistry conjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions .

Why 5′-Azido-5′-deoxyadenosine (CAS 737-76-8) Cannot Be Interchanged with Unmodified Adenosine or Simple Analogs


Substituting 5′-azido-5′-deoxyadenosine with a generic adenosine analog or the unmodified nucleoside would invalidate specific experimental protocols due to its distinct chemical and biological properties. Its defining 5'-azido group confers a unique reactivity profile essential for click chemistry applications, a functionality absent in adenosine, 5'-amino-5'-deoxyadenosine, or other 5'-modified analogs lacking the azide . Furthermore, the 5'-modification fundamentally alters its interaction with key biomolecular targets, leading to enzyme inhibition potencies and binding modes that differ significantly from adenosine or even structurally related 5'-deoxyadenosine . The evidence below quantifies these critical differences, demonstrating why this specific compound is a non-interchangeable reagent for defined research applications.

Quantitative Differentiation Evidence for 5′-Azido-5′-deoxyadenosine (CAS 737-76-8) Against Key Comparators


Enhanced SAH Hydrolase Inactivation Potency Compared to 2-Chloroadenosine

5′-Azido-5′-deoxyadenosine (Aza-dA) has been shown to inactivate S-adenosylhomocysteine (SAH) hydrolase with a potency greater than that of 2-chloroadenosine, a known SAH hydrolase inhibitor . The compound inhibits the deamination of SAH, a key step in the cellular methylation cycle, leading to accumulation of SAH and a subsequent decrease in adenosine levels .

Epigenetics Enzymology Cancer Biology

Defined Crystallographic Binding Mode with L. monocytogenes NAD Kinase 1 at 2.01 Å Resolution

The molecular interaction of 5′-azido-5′-deoxyadenosine with a key bacterial enzyme has been precisely defined through X-ray crystallography. The compound was co-crystallized with NAD kinase 1 from Listeria monocytogenes (LmNADK1), and the structure was solved at a resolution of 2.01 Å [1][2]. This provides an atomic-level blueprint of its binding pose, revealing specific interactions within the active site that can guide rational design [1].

Structural Biology Drug Discovery Fragment-Based Screening

Inhibition of Protein Arginine Methyltransferase 5 (PRMT5) Activity

5′-Azido-5′-deoxyadenosine demonstrates inhibitory activity against protein arginine methyltransferase 5 (PRMT5), an emerging oncology target . While the specific IC₅₀ value is not detailed in the vendor summary, its activity is reported alongside inhibition of Trichomonas vaginalis, distinguishing it from adenosine which does not inhibit PRMT5 .

Epigenetics Methyltransferase Inhibition Oncology

Exclusive Bioorthogonal Reactivity via Copper-Catalyzed and Strain-Promoted Click Chemistry

The 5'-azido group is a non-natural functional handle that enables bioorthogonal conjugation. 5′-Azido-5′-deoxyadenosine can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, as well as strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives like DBCO or BCN . This dual reactivity profile is absent in native adenosine or in non-azido analogs like 5'-amino-5'-deoxyadenosine and 5'-deoxyadenosine [1].

Chemical Biology Bioconjugation Click Chemistry Proteomics

Validated High Purity Batch for Reproducible Results

Commercial batches of 5′-azido-5′-deoxyadenosine are available with a validated purity of 99.84% as determined by HPLC . This level of purity surpasses the typical >95% or 98% purity offered for many other nucleoside analogs or even other batches of the same compound , ensuring minimal interference from contaminants in sensitive assays.

Quality Control Assay Development Reproducibility

Primary Research Application Scenarios for 5′-Azido-5′-deoxyadenosine (CAS 737-76-8) Based on Differentiated Evidence


Potent Chemical Probe for S-Adenosylhomocysteine (SAH) Hydrolase Inhibition Studies

Given its enhanced potency compared to 2-chloroadenosine, 5′-azido-5′-deoxyadenosine is a superior tool for investigating the role of SAH hydrolase in cellular methylation, epigenetic regulation, and viral replication . Its use in enzymatic assays can provide a more robust inhibition of the target, allowing for clearer phenotypic readouts in studies of cancer cell apoptosis or antiviral mechanisms .

Crystallographic Fragment for Structure-Based Drug Design

The availability of a high-resolution (2.01 Å) co-crystal structure with NAD kinase 1 makes this compound an excellent starting point for fragment-based drug discovery programs targeting bacterial kinases or exploring similar binding pockets in human enzymes [1]. Researchers can use the defined binding pose to design more potent and selective inhibitors through structure-guided medicinal chemistry .

Bioorthogonal Handle for Synthesizing PRMT5-Targeted Chemical Probes

The compound's dual functionality—acting as both a PRMT5 inhibitor and a click chemistry reagent—enables the creation of novel bifunctional molecules . For instance, it can be conjugated via CuAAC or SPAAC to a fluorophore or an E3 ligase ligand to generate a PRMT5-targeted fluorescent probe or a PROTAC (Proteolysis Targeting Chimera) for targeted protein degradation studies [1].

High-Integrity Reagent for Reproducible Click Chemistry-Based Assays

In applications where precise conjugation stoichiometry is critical—such as activity-based protein profiling (ABPP) or the synthesis of homogeneous antibody-drug conjugates—procuring a batch with validated high purity (99.84%) is essential . This minimizes the incorporation of non-reactive or cross-reactive impurities that could confound quantitative analysis of labeling efficiency or conjugate performance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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